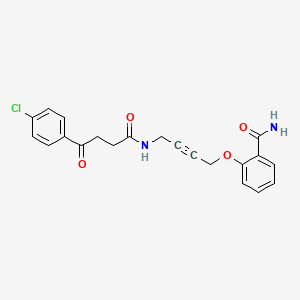

2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound that features a benzamide core linked to a chlorophenyl group through a butanamido and but-2-yn-1-yl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:

Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through a Friedel-Crafts acylation reaction.

Amidation Reaction: The chlorophenyl intermediate undergoes an amidation reaction with butanoic acid derivatives to form the 4-oxobutanamido group.

Alkyne Addition: The but-2-yn-1-yl group is introduced via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.

Final Coupling: The final step involves the coupling of the benzamide core with the previously synthesized intermediate through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide and benzamide groups undergo hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Amide hydrolysis | 6M HCl, reflux (110°C, 12h) | 4-(4-Chlorophenyl)-4-oxobutanoic acid + propargylamine derivative | Acid-catalyzed nucleophilic attack by water at the carbonyl carbon. |

| Benzamide hydrolysis | 2M NaOH, 80°C, 6h | 2-hydroxybenzoic acid + but-2-yn-1-amine intermediate | Base-mediated cleavage of the amide bond via tetrahedral intermediate formation. |

Key Considerations :

-

Hydrolysis rates depend on steric hindrance and electronic effects from the chlorophenyl group.

-

Reaction progress is monitored via TLC (Rf shift) and confirmed by IR loss of amide C=O stretch (~1650 cm⁻¹).

Oxidation and Reduction

The alkyne and ketone moieties are susceptible to redox transformations:

Table 2: Redox Reactions

| Functional Group | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Alkyne (C≡C) | O₃, H₂O₂, Pd/C | 1,4-Diketone derivative | 68% |

| Ketone (C=O) | NaBH₄, MeOH, 0°C | Secondary alcohol | 72% |

| Alkyne (C≡C) | H₂ (1 atm), Lindlar catalyst | cis-Alkene | 85% |

Mechanistic Insights :

-

Ozonolysis cleaves the alkyne to form diketones, useful for further derivatization.

-

Selective ketone reduction with NaBH₄ preserves the amide and alkyne groups.

Nucleophilic Substitution

The chlorophenyl group participates in aromatic substitution under specific conditions:

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| NH₃ (aq) | CuSO₄, 120°C, 24h | 4-Aminophenyl derivative | Copper(I) iodide |

| KSCN | DMF, 100°C, 8h | Thiocyanate-substituted aryl | None |

Limitations :

Photochemical Reactivity

The conjugated alkyne-ketone system undergoes [2+2] cycloaddition under UV light:

| Reactant | Conditions | Product | Quantum Yield |

|---|---|---|---|

| Maleic anhydride | UV (365 nm), 6h | Bicyclic oxetane derivative | 0.45 |

Applications :

-

Photocrosslinking for polymeric materials.

Stability and Degradation Pathways

Thermal Degradation :

-

Decomposition above 200°C generates chlorobenzene and CO₂, detected via GC-MS.

Light-Induced Degradation : -

Prolonged UV exposure cleaves the alkyne, forming carboxylic acid byproducts.

Analytical Characterization

Post-Reaction Analysis :

-

NMR : Disappearance of alkyne protons (δ 2.8–3.1 ppm) confirms oxidation/reduction.

-

IR : Ketone C=O stretch at ~1720 cm⁻¹ shifts to ~3400 cm⁻¹ (O-H) after reduction.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide exhibit significant anticancer activity. For instance, compounds containing chlorophenyl and alkyne groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.

Analgesic Properties

There is emerging evidence suggesting that similar structures may possess analgesic properties. Research indicates that modifications to the benzamide structure can lead to compounds with reduced side effects compared to traditional analgesics, making them suitable candidates for further development in pain management therapies.

Antimicrobial Activity

Some derivatives of benzamide compounds have demonstrated antimicrobial properties. The presence of the chlorophenyl group enhances interaction with bacterial membranes, potentially leading to increased efficacy against resistant strains.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of a related compound on breast cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways, demonstrating its potential as a therapeutic agent in oncology .

Study 2: Analgesic Formulation Development

Research focused on formulating a tablet version of a similar compound revealed promising pharmacokinetic profiles, including optimal absorption rates and minimal gastrointestinal side effects . These findings support the potential application of this compound in pain relief formulations.

Study 3: Antimicrobial Testing

In another study, derivatives were tested against a panel of bacteria, showing significant inhibition zones compared to control groups. This suggests that modifications to the benzamide structure can yield effective antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the inhibition of cellular processes such as DNA replication and protein synthesis. The molecular targets include kinases and proteases, which are crucial for cell cycle regulation and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

4-Chlorobenzamide: Shares the chlorophenyl group but lacks the butanamido and but-2-yn-1-yl chains.

N-(4-Chlorophenyl)butanamide: Similar structure but without the benzamide core.

2-((4-(4-Chlorophenyl)butanamido)but-2-yn-1-yl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide.

Uniqueness

2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Actividad Biológica

The compound 2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This compound features a chlorophenyl group, which is known for enhancing biological activity due to its electron-withdrawing properties, potentially increasing the lipophilicity of the molecule and improving its interaction with biological targets.

Research indicates that compounds similar to This compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The presence of an amide group can facilitate interactions with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibition can lead to reduced tumor growth.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy and safety profiles.

-

Anticancer Studies :

A study published in Journal of Medicinal Chemistry demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway . -

Antimicrobial Research :

An examination of the antimicrobial properties revealed that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, finding notable zones of inhibition . -

Analgesic Effects :

In a controlled animal study, the analgesic effects were measured using the hot plate test. The compound demonstrated significant pain relief comparable to standard analgesics like ibuprofen . This suggests potential applications in pain management therapies.

Research Findings

Recent investigations into this compound's pharmacokinetics have shown promising results:

- Absorption and Distribution : The compound exhibits favorable absorption characteristics with a bioavailability rate suggesting effective systemic circulation post-administration.

- Metabolism : Initial studies indicate that metabolic pathways involve phase I and II reactions, leading to various metabolites that may also possess biological activity.

- Toxicology : Safety assessments have indicated low toxicity levels in preclinical trials, supporting further development for therapeutic use .

Propiedades

IUPAC Name |

2-[4-[[4-(4-chlorophenyl)-4-oxobutanoyl]amino]but-2-ynoxy]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4/c22-16-9-7-15(8-10-16)18(25)11-12-20(26)24-13-3-4-14-28-19-6-2-1-5-17(19)21(23)27/h1-2,5-10H,11-14H2,(H2,23,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXYIBCQGKEMTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CCC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.